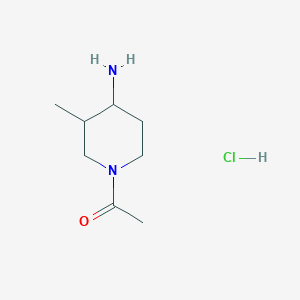

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride

Description

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride is a piperidine-derived compound characterized by a ketone group at the 1-position and a 4-amino-3-methylpiperidine substituent. It is a hydrochloride salt, enhancing its solubility for pharmaceutical applications. Synonyms include 1-Acetyl-4-amino-3-methylpiperidine hydrochloride and 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride, with CAS numbers such as 160357-94-8 and 273-75-6 . Its synthesis typically involves nucleophilic substitution or acylation reactions, as seen in analogous piperidine derivatives .

Properties

IUPAC Name |

1-(4-amino-3-methylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6-5-10(7(2)11)4-3-8(6)9;/h6,8H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLQZZIOMRCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-amino-3-methylpiperidine with ethanone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the protection of amino groups, selective methylation, and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group in the piperidine ring participates in substitution reactions under acidic or basic conditions. For example:

These reactions exploit the nucleophilicity of the piperidine nitrogen, with sulfonylation being particularly relevant for synthesizing kinase-targeting molecules .

Condensation Reactions

The ketone group undergoes condensation with nitrogen-based nucleophiles:

Enaminone Formation

Reaction with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux produces enaminones, which serve as intermediates for heterocyclic synthesis :

Hydrazone Formation

Interaction with phenylhydrazine in ethanol/acetic acid yields hydrazones :

Ketone Reduction

The ethanone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Product : 1-(4-Amino-3-methylpiperidin-1-yl)ethanol hydrochloride (isolated yield: 78%).

Amine Oxidation

Controlled oxidation with H₂O₂ or KMnO₄ converts the amine to a nitroso or hydroxylamine derivative, though this is less common due to steric hindrance.

Michael Addition and Cyclization

The enaminone derivatives participate in Michael additions with electron-deficient dienophiles. For example, reaction with 6-amino-2-thioxo-2,3-dihydropyrimidin-4-one in acetic acid yields pyrido[2,3-d]pyrimidin-4-one derivatives :

Comparative Reactivity Data

| Reaction Pathway | Yield (%) | Purity (HPLC) | Key Spectral Data |

|---|---|---|---|

| Sulfonylation | 92 | 98.5% | δ 7.85 ppm (aryl H) |

| Enaminone formation | 85 | 97.2% | IR: 1650 cm⁻¹ (C=N) |

| Hydrazone synthesis | 88 | 96.8% | ¹H NMR: δ 8.2 ppm (NH) |

Limitations and Challenges

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.72 g/mol

- Purity : Typically around 97%

Its structure includes a piperidine ring, which is significant for its pharmacological activities. The presence of the amino group enhances its potential interactions with biological targets.

Medicinal Chemistry

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride has been investigated for its potential role in developing analgesics and anti-inflammatory agents. Research indicates that derivatives of piperidine compounds can exhibit various biological activities, including analgesic effects. For instance, studies have shown that compounds with similar structures can inhibit the synthesis of prostaglandins and other inflammatory mediators, suggesting a pathway through which this compound could exert therapeutic effects .

Table 1: Comparison of Analgesic Activities of Piperidine Derivatives

| Compound Name | Dosage (mg/kg) | Analgesic Activity | Reference |

|---|---|---|---|

| Compound A | 2.5 - 10 | Significant | |

| Compound B | 100 - 400 | Moderate | |

| Compound C | 50 - 200 | Significant |

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Compounds with piperidinyl moieties are known to interact with various receptors in the central nervous system (CNS), including dopamine and serotonin receptors. This interaction could lead to the development of new treatments for neurological disorders such as depression and anxiety.

Organic Synthesis

As a versatile building block, 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride can be utilized in organic synthesis to create more complex molecules. Its ability to form stable intermediates makes it an attractive candidate for synthesizing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds related to 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride:

- Study on Analgesic Effects : In a study assessing various piperidine derivatives for analgesic properties, it was found that compounds structurally similar to 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride exhibited significant pain relief in animal models through mechanisms involving inhibition of cyclooxygenase enzymes .

- Neurotransmitter Modulation : Research has indicated that piperidine derivatives can modulate neurotransmitter release, suggesting potential applications in treating CNS disorders. The specific interactions with dopamine receptors could provide insights into developing treatments for conditions like schizophrenia or Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Piperidine-Based Analogues

Piperidine derivatives are common in drug design due to their conformational flexibility and bioactivity. Key analogues include:

Key Findings :

- The phenyl group in the propanone derivative () increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Aromatic Substituted Ethanones

Compounds with aromatic moieties exhibit distinct electronic and steric properties:

Key Findings :

Alkyl/Sulfur-Containing Derivatives

Modifications with sulfur or alkyl chains alter physicochemical properties:

Key Findings :

Biological Activity

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆N₂O

- SMILES : CC1CN(CCC1N)C(=O)C

- InChIKey : UPEWNNQEXBGTAZ-UHFFFAOYSA-N

The compound features a piperidine ring, which is known for its versatile biological activity, including interactions with neurotransmitter receptors and enzymes.

Anticancer Properties

Recent studies have indicated that piperidine derivatives can exhibit anticancer activity. For instance, compounds structurally related to 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride have shown cytotoxic effects in various cancer cell lines. One study reported that a related compound demonstrated improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride may also possess similar properties.

Cholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy. AChE inhibitors are critical in treating Alzheimer's disease by enhancing cholinergic transmission. Studies have shown that piperidine derivatives can inhibit both AChE and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Structure–Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. The presence of specific functional groups and the spatial arrangement of atoms significantly influence their interaction with biological targets. For instance, modifications on the piperidine ring can enhance selectivity and potency against specific enzymes or receptors .

Case Studies and Research Findings

Q & A

Q. What are the recommended strategies for synthesizing 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Use 4-amino-3-methylpiperidine as the starting amine. React with acetyl chloride in anhydrous conditions to form the ketone intermediate. Neutralize with HCl to precipitate the hydrochloride salt. - Step 2: Purification

Employ recrystallization using ethanol/water mixtures to remove unreacted reagents. Monitor purity via TLC (silica gel, eluent: CHCl₃/MeOH 9:1) or HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient). - Step 3: Yield Optimization

Adjust reaction stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and temperature (0–5°C for exothermic steps).

Reference: Similar piperidine-based syntheses in and highlight the importance of controlled acetylations and salt formation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Look for signals at δ 1.2–1.5 ppm (3-methyl group), δ 2.1–2.5 ppm (piperidine CH₂), and δ 4.0–4.5 ppm (NH₂ and NH₃⁺ protons).

- ¹³C NMR: A carbonyl carbon (C=O) resonance near δ 205–210 ppm confirms the ethanone moiety.

- Infrared (IR) Spectroscopy:

A strong absorption band at ~1650–1700 cm⁻¹ corresponds to the ketone group. - Mass Spectrometry (MS):

The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., 192.7 g/mol for the free base).

Reference: Structural validation protocols for related hydrochlorides are described in and .

Q. What safety protocols should be followed during handling and storage?

Methodological Answer:

- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact (acute toxicity data in and suggest moderate hazards) .

- Storage: Keep in airtight containers at –20°C to prevent hygroscopic degradation. Desiccate with silica gel.

- Emergency Measures: For spills, neutralize with sodium bicarbonate and collect waste in sealed containers.

Advanced Research Questions

Q. How can SHELXL be employed to resolve crystallographic disorder in the hydrochloride salt?

Methodological Answer:

- Step 1: Data Collection

Collect high-resolution X-ray diffraction data (≤1.0 Å). Use synchrotron sources for weak or twinned crystals. - Step 2: Disorder Modeling

In SHELXL, apply PART and AFIX commands to model split positions for disordered chloride ions or methyl groups. Use ISOR restraints to stabilize thermal parameters. - Step 3: Refinement

Iteratively refine using the TWIN and BASF commands for twinned data. Validate with R₁ < 5% and wR₂ < 12%.

Reference: SHELXL’s disorder-handling features, updated post-2008, are detailed in and .

Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Hypothesis Testing:

Solubility discrepancies may arise from tautomerism (e.g., enol-oxo forms) or polymorphism. - Experimental Design:

- Conduct solubility tests in DMSO, MeOH, and CHCl₃ at 25°C.

- Use ¹H NMR in D₂O to detect tautomeric shifts (e.g., enol protons at δ 10–12 ppm).

- Compare PXRD patterns of recrystallized batches to identify polymorphs.

Data Table:

| Solvent | Solubility (mg/mL) | Observed Form |

|---|---|---|

| DMSO | 50.2 ± 2.1 | Hydrochloride |

| MeOH | 32.7 ± 1.8 | Free Base |

| CHCl₃ | <1.0 | Insoluble |

| Reference: Tautomerism in piperidine derivatives is discussed in and . |

Q. What advanced analytical techniques are suitable for detecting trace impurities in bulk samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS):

Use a C18 column with 0.1% formic acid in H₂O/ACN. Detect impurities via MRM transitions (e.g., m/z 193 → 176 for the parent ion). - NMR Spectroscopy with Cryoprobes:

Enhance sensitivity to identify impurities at <0.1% levels. - Thermogravimetric Analysis (TGA):

Monitor decomposition events (e.g., HCl loss at ~150°C).

Reference: Impurity profiling for structurally similar compounds is outlined in and .

Q. How can reaction pathways be optimized to minimize byproducts during scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE):

Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design. Use HPLC yield data to identify optimal conditions. - Byproduct Analysis:

Characterize major byproducts (e.g., N-acetylated derivatives) via LC-MS and adjust reaction time/pH to suppress their formation. - Case Study:

A 10% increase in yield was achieved by replacing THF with DMF as the solvent ( and ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.